(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol

CAS No.: 2092668-24-9

Cat. No.: VC3212998

Molecular Formula: C10H13F2N3O

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092668-24-9 |

|---|---|

| Molecular Formula | C10H13F2N3O |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | [1-(5-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol |

| Standard InChI | InChI=1S/C10H13F2N3O/c11-10(12)3-8(5-16)15(6-10)9-2-1-7(13)4-14-9/h1-2,4,8,16H,3,5-6,13H2 |

| Standard InChI Key | NVPRTRYKLHKXEM-UHFFFAOYSA-N |

| SMILES | C1C(N(CC1(F)F)C2=NC=C(C=C2)N)CO |

| Canonical SMILES | C1C(N(CC1(F)F)C2=NC=C(C=C2)N)CO |

Introduction

Chemical Identity and Basic Properties

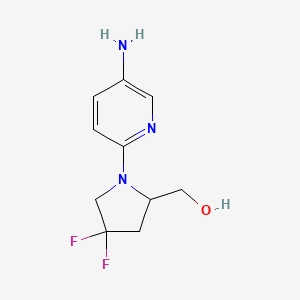

(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol is a synthetic organic compound with clearly defined chemical characteristics. It possesses a molecular formula of C10H13F2N3O and a molecular weight of 229.23 g/mol . The compound was first registered in chemical databases in June 2016 and has been subject to recent updates, with the most recent modification recorded in March 2025 . This suggests ongoing research interest in this molecule.

The compound is primarily identified through its CAS registry number 2092668-24-9, which serves as its unique identifier in chemical databases and research literature . The systematic IUPAC name accurately describes its chemical structure: [1-(5-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol . This nomenclature highlights the key structural components: an aminopyridine group connected to a difluoropyrrolidine ring with a methanol substituent.

Identifiers and Registry Information

A comprehensive set of chemical identifiers provides researchers with standardized ways to reference this compound across various databases and literature. These identifiers are essential for unambiguous communication in scientific contexts.

Table 1. Chemical Identifiers for (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol

Structural Characteristics

The chemical structure of (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol features several distinctive structural components that contribute to its potential chemical reactivity and biological properties.

Key Structural Features

The compound contains three primary structural units that define its chemical identity:

-

A 5-aminopyridine group: This aromatic heterocycle contains a nitrogen atom in the ring and an amino (-NH2) group at the 5-position .

-

A 4,4-difluoropyrrolidine ring: This five-membered nitrogen-containing ring includes two fluorine atoms at the 4-position, which likely influences the ring's conformation and reactivity .

-

A methanol (-CH2OH) substituent: This hydroxymethyl group is attached to the pyrrolidine ring at the 2-position .

These structural elements create a molecule with multiple functional groups that can potentially interact with biological targets through hydrogen bonding, polar interactions, and other binding mechanisms. The presence of the difluoro group is particularly noteworthy as fluorination is a common strategy in medicinal chemistry to alter metabolic stability, lipophilicity, and binding properties of candidate molecules.

Applications and Research Significance

Research Applications

Beyond potential therapeutic applications, the compound may have value in basic research:

-

Pharmacological Probe: As a structurally novel compound, it might serve as a chemical probe to investigate biological pathways and molecular targets.

-

Synthetic Intermediate: The compound might function as a valuable building block in the synthesis of more complex molecules with specific biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume